Lipophilicity Comparison: Dodecyl vs. Nonyl Ester
The computed octanol-water partition coefficient (XLogP3-AA) for dodecyl 2,2-dichloropropanoate is 7.2, compared to 5.6 for the nonyl ester analog [1]. This difference of 1.6 log units corresponds to a theoretical ~40-fold increase in lipophilicity for the dodecyl ester. The XLogP3-AA values are computed using the same algorithm (PubChem release 2019.06.18), allowing for reliable cross-study comparison .
| Evidence Dimension | LogP (Octanol-Water Partition Coefficient) |
|---|---|
| Target Compound Data | XLogP3-AA = 7.2 |
| Comparator Or Baseline | Nonyl 2,2-dichloropropanoate (CAS 89876-40-4): XLogP3-AA = 5.6 |
| Quantified Difference | ΔXLogP3-AA = +1.6 (approximately 40-fold increase in partition coefficient) |
| Conditions | Computed property; XLogP3 3.0 algorithm, PubChem |
Why This Matters
The significantly higher lipophilicity of the dodecyl ester directly influences its hydrolysis rate, bioaccumulation potential, and performance in lipid-based formulations, making it non-interchangeable with shorter-chain analogs for environmental or biological studies.
- [1] PubChem. Dodecyl 2,2-dichloropropanoate. Compound Summary CID 71326678; Propanoic acid, 2,2-dichloro-, nonyl ester. Compound Summary CID 527995. National Center for Biotechnology Information. View Source
